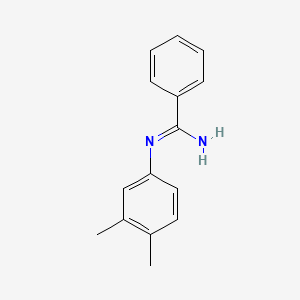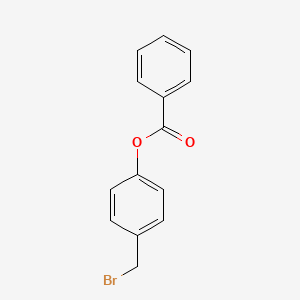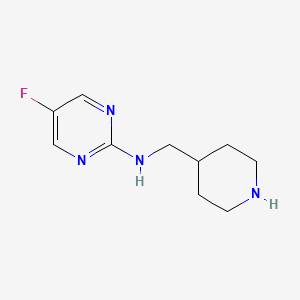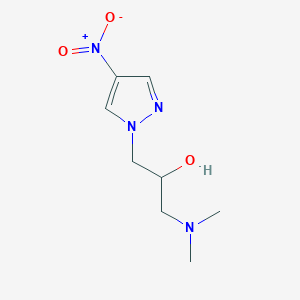
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethyldiazene moiety. It is often used as a reagent in organic synthesis and has gained attention for its role in peptide synthesis and protein crosslinking.
Métodos De Preparación
The synthesis of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate to form a urea intermediate. This intermediate is then dehydrated to yield the final product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the process. Industrial production methods often involve optimizing these conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions to form amide bonds, especially in peptide synthesis.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds.
Biology: The compound is employed in protein crosslinking to nucleic acids, which is essential for studying protein-DNA interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development processes.
Mecanismo De Acción
The mechanism of action of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with primary amines to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the coupling reaction . This mechanism is crucial for its applications in peptide synthesis and protein crosslinking.
Comparación Con Compuestos Similares
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as carboxyl-activating agents, this compound has the advantage of being water-soluble and producing a urea byproduct that can be easily removed using dilute acid . This makes it more convenient for certain applications, especially in aqueous environments.
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
- N,N’-Di-tert-butylcarbodiimide
Propiedades
Fórmula molecular |
C7H17N3 |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N3/c1-4-8-9-6-5-7-10(2)3/h4-7H2,1-3H3 |
Clave InChI |
PSKFZWTXVLPHDU-UHFFFAOYSA-N |
SMILES canónico |
CCN=NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8299132.png)


